![molecular formula C23H24ClNO3S B2660945 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone CAS No. 478245-25-9](/img/structure/B2660945.png)
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone, commonly known as TDPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TDPS is a sulfone-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of TDPS involves the inhibition of various enzymes, including protein tyrosine phosphatases, by binding to the active site of the enzyme. This results in the inhibition of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and physiological effects:
TDPS has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation and migration. TDPS has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Additionally, TDPS has been shown to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDPS has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its ability to exhibit potent anticancer and anti-inflammatory activity. However, TDPS also has several limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on TDPS, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in various fields, including drug discovery and organic synthesis. Additionally, the development of TDPS derivatives with improved solubility and reduced toxicity could lead to the development of more potent and selective inhibitors.
Métodos De Síntesis
TDPS can be synthesized using various methods, including the reaction of 2-chloro-4,6-dimethylpyridine-3-ol with 4-tert-butylphenol in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 4-chlorobenzenesulfonyl chloride. Another method involves the reaction of 2,4,6-trimethylpyridine-3-ol with 4-tert-butylphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 4-chlorobenzenesulfonyl chloride.
Aplicaciones Científicas De Investigación
TDPS has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. TDPS has been shown to exhibit potent inhibitory activity against various enzymes, including protein tyrosine phosphatases, which are involved in the regulation of various cellular processes. TDPS has also been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3S/c1-15-14-16(2)25-22(28-19-10-6-17(7-11-19)23(3,4)5)21(15)29(26,27)20-12-8-18(24)9-13-20/h6-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAJGCAEBLCTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

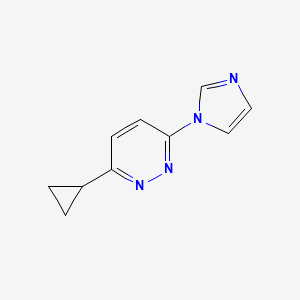
![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)
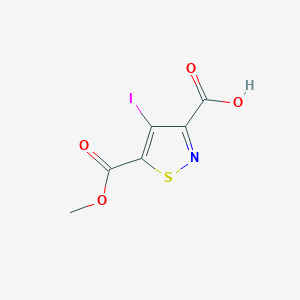
![ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate](/img/structure/B2660872.png)
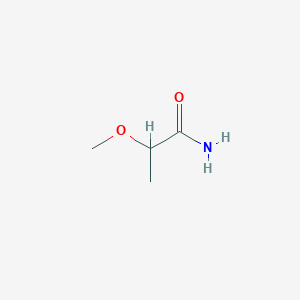
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide](/img/structure/B2660878.png)
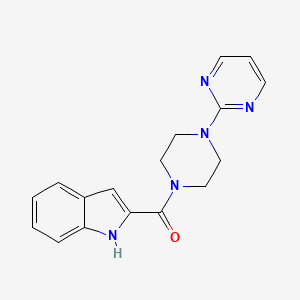
![[(3-Nitrobenzyl)thio]acetic acid](/img/structure/B2660880.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2660881.png)
![2-Ethyl-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2660882.png)
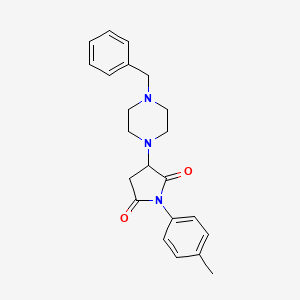
![2,5-dichloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2660884.png)
